Pleconaril-d4 discovery and synthesis background
Pleconaril-d4 discovery and synthesis background
An In-Depth Technical Guide to the Discovery and Synthesis of Pleconaril-d4
Abstract
Pleconaril is a well-characterized, orally active antiviral compound with broad-spectrum activity against picornaviruses, including enteroviruses and rhinoviruses.[1][2] Despite promising clinical data, its development was hampered by safety concerns, notably the induction of cytochrome P-450 3A enzymes.[3][4] This has led to continued research into derivatives with improved properties. The strategic replacement of hydrogen with deuterium atoms is a recognized medicinal chemistry strategy to enhance the pharmacokinetic and/or toxicity profiles of drugs.[5] Pleconaril-d4, a deuterated analog of the parent compound, has been synthesized and utilized primarily as a stable isotope-labeled internal standard for robust pharmacokinetic analysis. This guide provides a comprehensive overview of the discovery of Pleconaril, the rationale for deuteration, the synthesis background, and the application of Pleconaril-d4.
Pleconaril: The Parent Compound
Discovery and Development History
Originally developed by Sanofi-Aventis and later advanced by ViroPharma and Schering-Plough, Pleconaril (Picovir) was designed to combat picornavirus infections, which are responsible for a majority of human viral diseases, including the common cold and more severe conditions like meningitis and myocarditis.[1][2] After a New Drug Application was submitted in 2001, the U.S. Food and Drug Administration (FDA) did not grant approval, citing concerns over drug-drug interactions stemming from its induction of the CYP3A enzyme system.[3][4]
Mechanism of Action
Pleconaril is a viral capsid inhibitor.[3] It inserts into a hydrophobic pocket within the Viral Protein 1 (VP1) of the picornavirus capsid.[1][6] This binding event stabilizes the capsid, leading to two primary antiviral effects:
-
In Rhinoviruses: It prevents the virus from attaching to the host cell receptor.[1]
-
In Enteroviruses: It prevents the uncoating process, where the virus would normally release its RNA genome into the host cell for replication.[1][6]
By locking the capsid in a rigid conformation, Pleconaril effectively halts the viral infection cycle before it can begin.[2]
The Rationale for Deuteration
The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can significantly alter a drug's metabolic profile. This is due to the kinetic isotope effect (KIE).[] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes (like the cytochrome P450 family) to break the C-D bond.
This modification can lead to several therapeutic advantages:
-
Improved Metabolic Stability: A decreased rate of metabolism.[8]
-
Longer Half-Life: The drug remains in the body for a longer duration, potentially allowing for less frequent dosing.[9]
-
Reduced Toxic Metabolites: If a metabolic pathway leading to a toxic byproduct is slowed, the drug's safety profile can be improved.[8]
-
Increased Efficacy: Higher plasma concentrations can be maintained for longer periods.
Pleconaril-d4: Synthesis and Application
Synthesis Background
While the precise, published synthesis of Pleconaril-d4 is not widely available, a general pathway can be inferred from known syntheses of Pleconaril and its analogs.[10][11] A common route involves the etherification of a substituted phenol with an alkyl halide, followed by the formation of the 1,2,4-oxadiazole ring.
A plausible synthesis for Pleconaril-d4 would involve using a deuterated precursor. Given that Pleconaril-d4 has a mass shift of +4 amu compared to Pleconaril (m/z 386.4 vs 382.4), the deuterium atoms are likely located on the methyl groups of the central phenyl ring (d3+d3 would be d6) or, more plausibly, on the propyl chain linking the phenyl and isoxazole moieties, which is a site of potential metabolism.
Application as an Internal Standard
The primary documented use of Pleconaril-d4 is as an internal standard (IS) in pharmacokinetic studies.[12] In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard is chemically identical to the analyte but has a different mass. This allows for precise quantification by correcting for variations during sample preparation and analysis. Pleconaril-d4 is ideal for this purpose as it co-elutes with Pleconaril but is easily distinguished by its higher mass-to-charge ratio (m/z).
Quantitative Data
Pharmacokinetic Parameters of Pleconaril
The pharmacokinetics of Pleconaril have been studied in various populations. Co-administration with food significantly increases its bioavailability.[13]
| Parameter | Neonates (5.0 mg/kg)[14] | Children (2-12 yrs, 5 mg/kg)[15] | Adults (200 mg, Fasting)[13] | Adults (200 mg, Fed)[13] |
| Cmax (ng/mL) | 686.7 | 1,272.5 ± 622.1 | 460 ± 300 | 1,140 ± 580 |
| Tmax (h) | - | 4.1 ± 1.5 | - | - |
| AUC (ng·h/mL) | 5,162.6 | 8,131.2 ± 3,411.8 | 4,080 ± 2,740 | 9,080 ± 3,230 |
| Elimination Half-Life (h) | 4.6 | 5.7 | - | - |
| Apparent Clearance (L/h/kg) | 1.3 | 0.81 ± 0.86 | - | - |
Table 1: Summary of Pleconaril Pharmacokinetic Parameters across different populations.
Clinical Efficacy of Pleconaril
Clinical trials demonstrated that Pleconaril offered a modest but statistically significant benefit in treating the common cold caused by picornaviruses.
| Trial Outcome | Pleconaril Group | Placebo Group | P-value | Citation |
| Median Time to Illness Alleviation | Reduced by 1 day | - | < .001 | [16] |
| Median Time to 50% Symptom Reduction | 3.5 days | 4.5 days | 0.038 | [17] |
| Reduction in Tissues Used | 20% reduction | - | - | [17] |
| Reduction in Sleep Disturbance | 16% reduction | - | - | [17] |
| Neonatal Sepsis (Mortality, ITT) | 23% (10/43) | 44% (8/18) | 0.02 | [12] |
Table 2: Summary of Key Clinical Trial Results for Oral Pleconaril.
Experimental Protocols
Protocol: Pharmacokinetic Analysis via LC-MS/MS
This protocol is based on the methodology used in a clinical trial for neonatal enterovirus sepsis, where Pleconaril-d4 served as the internal standard.[12]
1. Sample Preparation: a. To a 20 µL aliquot of human plasma, add the internal standard, Pleconaril-d4. b. Perform protein precipitation by adding acetonitrile. c. Centrifuge the sample to pellet the precipitated proteins. d. Dilute the resulting supernatant with 50% acetonitrile for analysis.
2. Chromatographic Separation: a. System: Reversed-phase high-performance liquid chromatography (HPLC). b. Column: XBridge™ C18 analytical column (2.1 × 50 mm, 3.5 µm). c. Mobile Phase: Isocratic elution with a binary mobile phase consisting of 0.2% formic acid and acetonitrile (20/80 v/v).
3. Mass Spectrometric Detection: a. System: Triple quadrupole mass spectrometer. b. Mode: Multiple Reaction Monitoring (MRM). c. Ionization: Positive ion mode, monitoring for protonated molecular ions [M+H]⁺. d. MRM Transitions:
- Pleconaril: m/z 382.4 > 54.1
- Pleconaril-d4 (IS): m/z 386.4 > 128.0
4. Quantification: a. Generate a calibration curve using known concentrations of Pleconaril, typically linear over a range of 5–5000 ng/mL. b. Calculate the ratio of the peak area of Pleconaril to the peak area of Pleconaril-d4 in the unknown samples. c. Determine the concentration of Pleconaril in the samples by interpolating from the calibration curve.
Protocol: In Vitro Antiviral Activity Assay (General)
This is a generalized protocol for assessing the antiviral efficacy of compounds like Pleconaril against picornaviruses in cell culture.
1. Cell Culture: a. Maintain a suitable host cell line (e.g., HeLa cells for rhinoviruses) in appropriate growth medium. b. Seed cells into 96-well plates and grow to confluence.
2. Compound Preparation: a. Prepare a stock solution of the test compound (e.g., Pleconaril) in a suitable solvent (e.g., DMSO). b. Create a series of dilutions of the compound in cell culture medium to test a range of concentrations.
3. Viral Infection: a. Wash the confluent cell monolayers. b. Add the diluted compound to the wells. c. Infect the cells with a known titer of the target virus (e.g., Rhinovirus 14). d. Include control wells: virus-only (no compound) and cell-only (no virus, no compound).
4. Incubation: a. Incubate the plates at the optimal temperature for viral replication (e.g., 33-37°C) for a period sufficient to observe cytopathic effect (CPE) in the virus-only controls (typically 2-4 days).
5. Assessment of Efficacy: a. Observe the wells under a microscope and score for the inhibition of viral CPE. b. Alternatively, use a quantitative method like an MTS or crystal violet assay to measure cell viability. The amount of colorimetric signal is proportional to the number of living cells protected from the virus by the compound.
6. Data Analysis: a. Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%. b. Separately, determine the 50% cytotoxic concentration (CC₅₀) of the compound on uninfected cells to assess its toxicity. c. Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) as a measure of the compound's therapeutic window.
Conclusion
Pleconaril remains a significant compound in antiviral research due to its well-defined mechanism of action. While the parent drug did not achieve regulatory approval, it serves as a critical scaffold for the development of new antipicornaviral agents. The synthesis and use of Pleconaril-d4 highlight a key tool in modern drug development: the application of stable isotope-labeled analogs for precise pharmacokinetic assessments. Furthermore, the principles of deuteration suggest that Pleconaril-d4, or other strategically deuterated versions, could potentially be revisited as therapeutic candidates themselves, offering a pathway to overcome the metabolic liabilities of the original molecule.
References
- 1. Pleconaril - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pleconaril | C18H18F3N3O3 | CID 1684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated drug - Wikipedia [en.wikipedia.org]
- 10. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Randomized, Double-Blind, Placebo-Controlled Trial of Pleconaril for the Treatment of Neonates With Enterovirus Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution and Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single dose pharmacokinetics of pleconaril in neonates. Pediatric Pharmacology Research Unit Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Oral Pleconaril for Treatment of Colds Due to Picornaviruses in Adults: Results of 2 Double-Blind, Randomized, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oral pleconaril treatment of picornavirus-associated viral respiratory illness in adults: efficacy and tolerability in phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
